molecular formula C15H21N5O B5617532 2-cyclobutyl-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]-1,3,4-oxadiazole

2-cyclobutyl-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]-1,3,4-oxadiazole

Cat. No. B5617532
M. Wt: 287.36 g/mol
InChI Key: WHTXDSJENYGZIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives involves cyclocondensation reactions, starting from specific precursors like hydrazides and orthoesters, in the presence of activating agents like glacial acetic acid. The synthesis pathways aim to incorporate functional groups that influence the compound's reactivity and physical properties (Kudelko et al., 2014).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods, such as IR, NMR, and HRMS, play crucial roles in characterizing the molecular structure of oxadiazole derivatives. These techniques provide insights into the compounds' spatial arrangement, molecular conformation, and the nature of substituents affecting their optical properties (Yan-qing Ge et al., 2014).

Chemical Reactions and Properties

1,3,4-Oxadiazole derivatives undergo various chemical reactions, including cycloadditions, which are influenced by their electron-rich or electron-deficient nature. These reactions are crucial for the synthesis of polymers and the modification of the compound's chemical properties to enhance its application scope (Obruchnikova & Rakitin, 2023).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, of oxadiazole derivatives are determined by their molecular structure. For example, the introduction of specific substituents can alter these properties, affecting the compound's utility in different scientific fields (Shan Hou et al., 2013).

Chemical Properties Analysis

Oxadiazole derivatives exhibit various chemical properties, including acid-base interactions and reactivity towards nucleophiles and electrophiles. These properties are significantly influenced by the nature of substituents on the oxadiazole ring, which can be tailored to achieve desired reactivity and stability profiles (A. Kudelko et al., 2014).

properties

IUPAC Name

2-cyclobutyl-5-[3-(3,5-dimethylpyrazol-1-yl)pyrrolidin-1-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-10-8-11(2)20(18-10)13-6-7-19(9-13)15-17-16-14(21-15)12-4-3-5-12/h8,12-13H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTXDSJENYGZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CCN(C2)C3=NN=C(O3)C4CCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclobutyl-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]-1,3,4-oxadiazole

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